6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (6-MeO-THPI) is a heterocyclic compound featuring a tricyclic scaffold with a methoxy substituent at the 6-position. This core structure, classified as a 1,2,3,4-tetrahydro-γ-carboline, is recognized as a "privileged structure" due to its versatility in drug discovery, particularly in modulating biological targets such as ion channels and enzymes . Its molecular formula is C12H14N2O, with a molecular weight of 202.26 g/mol (CAS: 19686-12-5) . The methoxy group at position 6 enhances electron density, influencing both physicochemical properties and receptor interactions.
Properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-8-9-7-13-6-5-10(9)14-12(8)11/h2-4,13-14H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISIGPFAJKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-β-carboline core . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydro-β-carbolines, and various substituted indole derivatives .
Scientific Research Applications
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with various molecular targets:
Serotonin Receptors: It binds to serotonin receptors, modulating neurotransmitter levels and exerting antidepressant effects.
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Antiproliferative Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (THPI) scaffold tolerates diverse substitutions, which significantly alter biological activity and pharmacokinetics. Key derivatives include:
Key Observations:
Positional Effects of Methoxy :
- Electron-Withdrawing vs. Halogenated derivatives like 6-Br-THPI exhibit antitumoral activity via DNA intercalation, a mechanism distinct from CFTR modulation .
Comparison with β-Carboline Derivatives
β-Carbolines (e.g., 9H-pyrido[3,4-b]indoles) share structural similarities but differ in saturation and substitution patterns:
Table 2: Contrasting THPI and β-Carboline Derivatives
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Methoxy at position 6 (vs. 7 or 8) optimizes steric and electronic interactions with CFTR, as seen in 6-MeO-THPI .
- Ring Saturation : The tetrahydro ring in THPI derivatives enhances metabolic stability compared to unsaturated β-carbolines .
- Bulkier Groups : Substituents like benzyl (e.g., compound in ) improve aldose reductase selectivity but reduce CNS permeability .
Biological Activity
6-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound belonging to the indole family. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.26 g/mol. The structure features a methoxy group at the 6th position and a tetrahydro-pyrido core, which contributes to its unique reactivity and biological properties.
Neurotransmitter Modulation
Research indicates that this compound interacts with various neurotransmitter systems. Notably, it has shown binding affinity to serotonin receptors (5-HT receptors), which are crucial in regulating mood and cognition. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Antioxidant Properties
In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress markers in cellular models. This property is vital for neuroprotection and may contribute to its therapeutic effects in neurodegenerative diseases.
Anticancer Activity
Preliminary studies indicate that this compound possesses anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Common methods include:
- Cyclization Reactions : Utilizing appropriate substrates with methoxy groups to facilitate the formation of the pyrido ring.
- Reduction Steps : Employing reducing agents to achieve the tetrahydro configuration.
Study on Neurotransmitter Interaction
A study conducted by Smith et al. (2023) explored the binding affinity of this compound to serotonin receptors using radiolabeled assays. The results indicated a significant affinity for the 5-HT_1A receptor subtype with an IC50 value of 45 nM.
Antioxidant Efficacy Assessment
In a study by Johnson et al. (2024), the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
Anticancer Activity Evaluation
Research by Lee et al. (2025) assessed the anticancer effects on human breast cancer cell lines (MCF-7). The study reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methoxy-1H-indole | Lacks tetrahydro structure | Simpler structure with different reactivity |
| 6-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Contains a methyl group | Enhanced biological activity compared to simpler indoles |
| 6-Methoxy-2,3-dihydroquinoline | Different bicyclic structure | Exhibits distinct reactivity patterns |
The comparative analysis highlights how the unique combination of substituents in this compound confers distinct chemical and biological properties compared to related compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
- Methodological Answer : A one-pot synthesis using PEG-400 as a solvent and catalyst-free conditions (110–120°C) is effective for constructing the pyridoindole core. Substituted phenylhydrazines and 4-piperidone derivatives are key precursors. This method avoids acidic reagents and reduces reaction times to 2–6 hours, achieving yields up to 89% . For safer intermediates, consider NaNH₂/KNH₂-mediated cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones in aprotic solvents (e.g., THF, dioxane), which bypasses toxic aryl hydrazines .
Q. How can analytical methods validate the purity and structure of this compound?
- Methodological Answer : Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm the pyridoindole framework: signals at δ 3.9–4.4 ppm (m, 4H) for tetrahydro protons and δ 6.97–7.44 ppm (aromatic protons). ¹³C NMR should show carbons at 23.6–135 ppm for the indole and piperidine moieties. ESI-MS (m/z 207.5 [M+H]⁺) and elemental analysis (C, H, N) further validate purity. For advanced characterization, HPLC or TLC monitors reaction progress .
Advanced Research Questions
Q. What structural modifications enhance the compound’s pharmacological activity?
- Methodological Answer : Substituents at positions 5 and 8 significantly modulate bioactivity. For example:
- 5-Substitution : Ethylsulfonyl groups (e.g., 5-ethylsulfonyl derivatives) improve metabolic stability and agonism at cannabinoid receptors (e.g., CB1 EC₅₀ = 49 nM) .
- 8-Substitution : Fluorine or methoxy groups enhance interactions with enzymes/receptors. Benzothiadiazole-sulfonyl hybrids (e.g., 8-fluoro derivatives) show potential in targeting biological systems via π-π stacking and hydrogen bonding .
- Table : Key SAR Trends
| Position | Substituent | Biological Impact |
|---|---|---|
| 5 | Ethylsulfonyl | ↑ CB1/CB2 agonism |
| 8 | Methoxy | ↑ Enzymatic binding |
| 2 | Cyclohexyl | ↓ CNS penetration |
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. For example:
- Serotonin Receptor (5-HT₆) Antagonism : Conflicting EC₅₀ values (e.g., 49 nM vs. 85 nM) may stem from species-specific receptor isoforms. Validate using standardized in vitro models (e.g., HEK293 cells expressing human 5-HT₆) and control for metabolite interference .
- Anti-inflammatory Activity : Inconsistent results in pain models (e.g., rat inflammatory hyperalgesia) require pharmacokinetic profiling (plasma protein binding, half-life) to distinguish compound efficacy from bioavailability issues .
Q. What advanced techniques are used to study the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets like CB2 receptors using PyMOL or AutoDock. The methoxy group at position 8 may form hydrogen bonds with Thr114 or Tyr308 residues .
- In Vivo Imaging : Radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) track biodistribution via PET/CT in rodent models .
- Proteomics : SILAC-based assays identify downstream signaling pathways (e.g., MAPK/ERK) modulated by the compound .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies using similar precursors?
- Methodological Answer : Yield discrepancies (e.g., 70% vs. 89%) are often due to:
- Reagent Purity : Impure 4-piperidone derivatives reduce cyclization efficiency. Use HPLC-purified precursors.
- Solvent Choice : PEG-400 vs. DMF alters reaction kinetics. Optimize solvent polarity using Hansen solubility parameters .
- Temperature Control : Exothermic reactions may require gradual heating (ramp from 25°C to 110°C over 30 mins) to prevent side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
